molecular formula C6H10N2O4 B556420 N-Acetylasparagine CAS No. 4033-40-3

N-Acetylasparagine

Cat. No.: B556420
CAS No.: 4033-40-3
M. Wt: 174.15 g/mol
InChI Key: HXFOXFJUNFFYMO-BYPYZUCNSA-N
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Description

N-Acetylasparagine is an organic compound belonging to the class of N-acyl-alpha amino acids It is a derivative of asparagine, where an acetyl group is attached to the nitrogen atom of the amino group

Mechanism of Action

Target of Action

N-Acetylasparagine, also known as N-Acetyl-L-asparagine, primarily targets the Arylamine N-acetyltransferase 1 (NAT1) enzyme . NAT1 is a phase-II xenobiotic metabolizing enzyme that is expressed in most human tissues . It plays a pivotal role in the metabolism of carcinogens and is a drug target for cancer prevention and/or treatment .

Mode of Action

This compound interacts with its target, NAT1, through a process known as N-acetylation . This process involves the transfer of an acetyl group from an acetyl donor (such as acetyl-CoA) to the amino group of asparagine, forming this compound . This interaction results in changes in cellular metabolism, particularly in cancer cells .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is produced either via direct synthesis by specific N-acetyltransferases or via the proteolytic degradation of N-acetylated proteins by specific hydrolases . In cancer cells, the upregulation of NAT1 expression catalyzes the synthesis of asparagine via various signaling pathways to meet the needs of growth .

Pharmacokinetics

It is known that n-acetylcysteine (n-ac), a related compound, can significantly increase the plasma level of glutathione in humans . This suggests that this compound may have similar properties, potentially impacting its bioavailability.

Result of Action

The action of this compound has significant molecular and cellular effects. In breast cancer cells, varying levels of NAT1 N-acetylation activity have been shown to differentially affect cellular metabolism . High levels of asparagine have been shown to increase the metastasis and invasive ability of breast cancer cells .

Action Environment

The action of this compound can be influenced by environmental factors. For example, under conditions of visual deprivation, the level of N-acetyl-L-aspartic acid was considerably increased in visual cortex tissues . This suggests that environmental factors such as light exposure could potentially influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

N-Acetylasparagine plays a vital role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is synthesized by the enzyme aspartate N-acetyltransferase and is cleaved by aspartoacylase, yielding aspartate and acetate .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, in brown adipocytes, the metabolism of this compound has been implicated in lipid synthesis and histone acetylation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression . For instance, increased expression of N-acetyltransferase 8-like, the gene encoding the this compound synthesizing enzyme, induces de novo lipogenesis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been suggested that this compound acts as a reservoir of acetate for acetyl coenzyme A synthesis, thereby influencing energy derivation, lipid synthesis, and protein acetylation reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, nutritional inhibition by targeting asparagine is often considered an anti-cancer strategy and has shown success in the treatment of leukemia .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it is involved in the urea cycle and metabolism of arginine, proline, glutamate, aspartate, and asparagine .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation . For example, it is synthesized in neurons and must be transferred to oligodendrocytes before the acetate can be liberated, converted to acetyl coenzyme A, and utilized .

Subcellular Localization

This compound is localized in specific compartments or organelles within the cell. For instance, aspartoacylase, the enzyme that cleaves this compound, is expressed in both the cytosol and nuclei of certain cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetylasparagine can be synthesized through the acetylation of asparagine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group without affecting the carboxyl group.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of enzymatic acetylation, where enzymes like N-acetyltransferase catalyze the transfer of the acetyl group to asparagine. This method is advantageous due to its specificity and mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions: N-Acetylasparagine undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to asparagine and acetic acid under acidic or basic conditions.

    Oxidation: It can undergo oxidation reactions, although these are less common and typically require strong oxidizing agents.

    Substitution: this compound can participate in substitution reactions where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

    Hydrolysis: Asparagine and acetic acid.

    Oxidation: Oxidized derivatives of this compound.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research has explored its potential therapeutic applications, including its role in modulating metabolic processes.

    Industry: N-Acetylasparagine is used in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.

Comparison with Similar Compounds

  • N-Acetylglutamine
  • N-Acetylserine
  • N-Acetyltyrosine

Each of these compounds has distinct properties and applications, highlighting the uniqueness of N-Acetylasparagine in its specific biological and chemical contexts.

Properties

IUPAC Name

(2S)-2-acetamido-4-amino-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c1-3(9)8-4(6(11)12)2-5(7)10/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFOXFJUNFFYMO-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401035921
Record name N2-Acetyl-L-asparagine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetylasparagine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006028
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4033-40-3
Record name N-Acetylasparagine
Source CAS Common Chemistry
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Record name N-Acetylasparagine
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Record name N2-Acetyl-L-asparagine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-acetyl-L-asparagine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.561
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-ACETYLASPARAGINE
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Record name N-Acetylasparagine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006028
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of N-Acetyl-L-asparagine?

A1: N-Acetyl-L-asparagine, also known as N-acetylasparagine, is a derivative of the amino acid asparagine.

    Q2: Can you elaborate on the role of N-Acetyl-L-asparagine in breast cancer?

    A3: Research suggests that N-Acetyl-L-asparagine is involved in the metabolic reprogramming that occurs in breast cancer cells. [] A study utilizing untargeted metabolomics identified N-Acetyl-L-asparagine as one of the differentially expressed metabolites between benign and malignant breast tumors. [] This difference in levels indicates a potential role for N-Acetyl-L-asparagine in breast cancer development or progression. Further research is needed to fully elucidate its specific role and potential as a diagnostic or therapeutic target.

    Q3: How does the peptide bond influence the fluorescence of N-Acetyl-L-asparagine?

    A4: While N-Acetyl-L-asparagine itself doesn't contain an indole ring responsible for fluorescence, studies with model compounds have shown that the peptide bond can quench indole fluorescence. [] This quenching effect is attributed to electron transfer from the excited indole ring to the peptide bond. [] The rate of quenching depends on the number and proximity of peptide bonds to the indole ring. [] For example, N-Acetyl-L-asparagine, with its two amide groups, exhibits a quenching rate constant of 8.8 × 107 M-1 s-1. []

    Q4: What is the conformational flexibility of N-Acetyl-L-asparagine?

    A5: Theoretical conformational analysis using mechanical molecular models has been performed on N-Acetyl-L-asparagine. [] This analysis revealed that hydrogen bonding between the side chain and the backbone significantly influences the molecule's preferred conformations. [] The study highlighted the role of these interactions in stabilizing particular conformations and influencing the side chain's mobility. []

    Q5: Are there any known inhibitors of enzymes that interact with N-Acetyl-L-asparagine?

    A6: While specific inhibitors targeting enzymes directly interacting with N-Acetyl-L-asparagine haven't been explicitly mentioned in the provided excerpts, the research highlights an interesting connection to lipstatin. Lipstatin, a known pancreatic lipase inhibitor, shares structural similarities with N-Acetyl-L-asparagine. [] This structural resemblance could offer insights into potential enzymatic interactions and inhibition mechanisms related to N-Acetyl-L-asparagine.

    Q6: What analytical techniques are used to study N-Acetyl-L-asparagine?

    A6: Various analytical techniques are employed to study N-Acetyl-L-asparagine, including:

    • Spectroscopy: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable tools for structural characterization. [, ]
    • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry are employed for separating, identifying, and quantifying N-Acetyl-L-asparagine in complex mixtures, especially in biological samples. []
    • Computational Chemistry: Molecular modeling and simulation studies are conducted to understand the conformational dynamics and interactions of N-Acetyl-L-asparagine. []

    Q7: What is the historical context of N-Acetyl-L-asparagine research?

    A8: While a comprehensive historical account is not provided in the excerpts, the research on N-Acetyl-L-asparagine has evolved from early conformational analyses using molecular models [] to more recent investigations into its role as a potential biomarker for diseases like breast cancer. [, ] The development of advanced analytical techniques, such as high-throughput metabolomics, has significantly contributed to our understanding of this molecule's biological relevance.

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